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Compound of Interest

Compound Name: Eucomoside B

Cat. No.: B1260252

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Eucomoside B, a naturally occurring iridoid glycoside isolated from the green leaves of
Eucommia ulmoides. The following sections detail its characteristic spectral features, including
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet
(UV) data, along with the experimental protocols for their acquisition. This information is crucial
for the identification, characterization, and further development of Eucomoside B for potential
therapeutic applications.

Spectroscopic Data Summary

The spectroscopic data for Eucomoside B are summarized in the tables below for easy
reference and comparison. This data is essential for confirming the structure and purity of the
compound.

Table 1: NMR Spectroscopic Data for Eucomoside B (in
CD30D)
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Position 1H NMR (6H, mulit., Jin Hz) 13C NMR (6C)
Iridoid Aglycone
1 5.78 (d, J=1.6) 96.5
3 7.47 (s) 152.0
4 - 110.2
5 3.18 (m) 40.1
6 1.95 (m), 2.25 (m) 26.5
7 4.34 (dd, J=5.2, 1.6) 82.1
8 - 65.4
9 2.80 (M) 47.9
0 4.15 (d, J=13.2), 4.25 (d, 619
J=13.2)
11 - 132.8

Glucose Moiety

1 4.85 (d, J=7.8) 100.1
2 3.45 (m) 74.8
3 3.40 (m) 77.9
4 3.30 (m) 71.6
5 3.42 (m) 78.1

3.70 (dd, J=12.0, 5.6), 3.88
6 62.8
(dd, J=12.0, 2.0)

(S)-N-

(Carboxymethyl)phenylalanine

Moiety

1" - 175.1
2" 4.65 (t, J=7.2) 56.2
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3.20 (dd, J=14.0, 7.2), 3.35
3" 38.5
(dd, J=14.0, 7.2)

1™ - 138.2
2" /6" 7.25-7.35 (m) 130.4
3"/5™ 7.25-7.35 (m) 129.5
4 7.25-7.35 (m) 127.8
N-CH2-COOH 3.85 (s) 51.9

N-CH2-COOH - 173.2

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Table 2: Mass Spectrometry, IR, and UV Data for

Technique Data

m/z 522.1975 [M+H]+ (Calcd. for C25H32NO11,
HR-FAB-MS

522.1975)
IR (KBr) vmax (cm-1) 3400 (br, OH), 1740 (C=0, ester), 1630 (C=C)
UV (MeOH) Amax (nm) 204, 235

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural
elucidation of Eucomoside B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: NMR spectra were recorded on a JEOL JNM-A500 spectrometer.
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o Sample Preparation: The sample of Eucomoside B was dissolved in deuterated methanol
(CD30D).

e 1H NMR: Proton NMR spectra were recorded at 500 MHz. Chemical shifts () are reported
in parts per million (ppm) relative to the residual solvent peak (CD30OD at 6 3.31). Coupling
constants (J) are reported in Hertz (Hz).

e 13C NMR: Carbon-13 NMR spectra were recorded at 125 MHz. Chemical shifts (d) are
reported in ppm relative to the residual solvent peak (CD30D at & 49.0).

e 2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear
Multiple Bond Correlation) experiments were performed to establish proton-carbon one-bond
and multiple-bond correlations, respectively, aiding in the complete assignment of the 1H and
13C NMR spectra.

Mass Spectrometry (MS)

 Instrumentation: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS)
was performed on a JEOL JMS-700 mass spectrometer.

o Matrix: Glycerol was used as the matrix.

 lonization Mode: The analysis was carried out in the positive ion mode to observe the
protonated molecular ion [M+H]+.

Infrared (IR) Spectroscopy

 Instrumentation: IR spectra were recorded on a HORIBA FT-720 Fourier transform infrared
spectrometer.

o Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1.

Ultraviolet (UV) Spectroscopy

¢ Instrumentation: UV spectra were recorded on a JASCO V-520 UV/VIS spectrophotometer.
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e Solvent: The sample was dissolved in methanol (MeOH).

o Data Acquisition: The absorption spectrum was scanned to determine the wavelengths of
maximum absorption (Amax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
structure elucidation of a natural product like Eucomoside B.
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 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Eucomoside
B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260252#spectroscopic-data-for-eucomoside-b-nmr-
ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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